Methyl 13-oxodotriacontanoate

Description

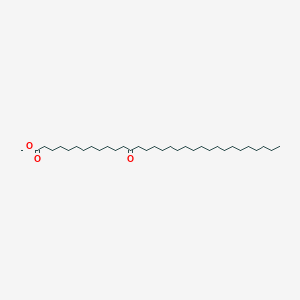

Methyl 13-oxodotriacontanoate is a long-chain fatty acid methyl ester (FAME) characterized by a 32-carbon backbone (dotriacontanoate) with a ketone functional group at the 13th position.

Properties

CAS No. |

61745-92-4 |

|---|---|

Molecular Formula |

C33H64O3 |

Molecular Weight |

508.9 g/mol |

IUPAC Name |

methyl 13-oxodotriacontanoate |

InChI |

InChI=1S/C33H64O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26-29-32(34)30-27-24-21-18-16-19-22-25-28-31-33(35)36-2/h3-31H2,1-2H3 |

InChI Key |

YLHOZCHHBUKAQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 13-oxodotriacontanoate typically involves the esterification of 13-oxodotriacontanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The process involves heating the reactants together, allowing the esterification to proceed, and then purifying the product through distillation or recrystallization .

Industrial Production Methods

Industrial production of methyl 13-oxodotriacontanoate may involve the extraction of natural waxes from sources like insects or plants, followed by saponification and esterification processes. The waxes are first hydrolyzed to yield the corresponding fatty acids, which are then esterified with methanol to produce the desired methyl ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-oxodotriacontanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can react with the ester group under basic or neutral conditions.

Major Products Formed

Oxidation: 13-oxodotriacontanoic acid.

Reduction: 13-hydroxy-dotriacontanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 13-oxodotriacontanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of long-chain fatty acid esters and their reactions.

Biology: Investigated for its role in the structure and function of biological waxes and lipids.

Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of specialty waxes and coatings

Mechanism of Action

The mechanism of action of methyl 13-oxodotriacontanoate involves its interaction with lipid membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ketone group can also participate in hydrogen bonding and other interactions with proteins, potentially influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 13-oxodotriacontanoate with key analogs:

Key Observations :

- Chain Length and Polarity: Longer chains (e.g., C32 vs. C8) reduce volatility and increase hydrophobicity, making Methyl 13-oxodotriacontanoate less suitable for applications requiring rapid evaporation (e.g., fragrances) but ideal for lubricants or waxes .

- Comparison with Acids: Unlike 13-Methyltetradecanoic Acid (a carboxylic acid), the ester form (Methyl 13-oxodotriacontanoate) lacks acidic protons, reducing corrosivity and altering solubility profiles .

Physicochemical Properties

- Melting Point: Long-chain keto-esters typically exhibit higher melting points due to increased van der Waals interactions. For example, Methyl 12-oxooctadecanoate (C18) melts at ~45–50°C, while Methyl 13-oxodotriacontanoate (C32) is expected to exceed 70°C .

- Solubility: Limited solubility in water but miscible with non-polar solvents (e.g., hexane, chloroform). Shorter analogs like Methyl E-2-octenoate are more soluble in ethanol .

- Ionization Behavior: Like other esters, Methyl 13-oxodotriacontanoate may form dimers in ionization regions under high concentrations, as observed in methyl octanoate and ethyl hexanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.